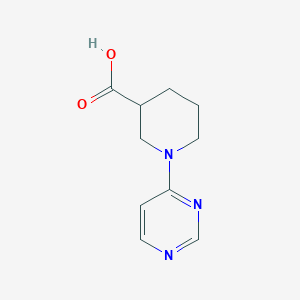
1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid
説明
The compound “1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid” is a derivative of pyrimidine, which is an aromatic heterocyclic compound . It is related to a series of compounds that have been studied for their potential as inhibitors of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . This process provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring attached to a piperidine ring via a carboxylic acid group . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The piperidine ring is a saturated five-membered ring .科学的研究の応用
Synthesis of Pyranopyrimidine Derivatives
1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid is a precursor in the synthesis of pyranopyrimidine derivatives. The pyranopyrimidine core is crucial for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives involves a one-pot multicomponent reaction using various catalysts. This method has attracted researchers for developing lead molecules (Parmar, Vala, & Patel, 2023).
Central Nervous System (CNS) Acting Drugs
Research has identified functional chemical groups, including pyrimidine, that may serve as lead molecules for synthesizing compounds with CNS activity. These heterocycles are significant in forming a large class of organic compounds with potential CNS effects ranging from depression to convulsion (Saganuwan, 2017).
Dipeptidyl Peptidase IV Inhibitors
This compound derivatives have been studied as potential dipeptidyl peptidase IV (DPP IV) inhibitors for treating type 2 diabetes mellitus (T2DM). The research includes patents from 2006, classifying inhibitors into several chemical groups, indicating intense research interest despite the recent approval of marketed compounds (Mendieta, Tarragó, & Giralt, 2011).
Anticarcinogenicity of Organotin(IV) Complexes
Organotin(IV) complexes, including those with pyrimidine, have been reviewed for their excellent anticarcinogenicity and toxicity. The cytotoxic activity of these complexes is significantly affected by the availability of coordination positions at Sn and the presence of stable ligand–Sn bonds (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Optical Sensors
Pyrimidine derivatives have been employed as exquisite sensing materials due to their competence to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This review covers various pyrimidine-based optical sensors from 2005 to 2020, highlighting their biological and medicinal applications (Jindal & Kaur, 2021).
作用機序
Target of Action
The primary target of “1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid” is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
“this compound” acts as an ATP-competitive inhibitor of PKB . It has been found to have nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of PKB by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .
特性
IUPAC Name |
1-pyrimidin-4-ylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-2-1-5-13(6-8)9-3-4-11-7-12-9/h3-4,7-8H,1-2,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKHKHAGFUKKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine](/img/structure/B3093757.png)
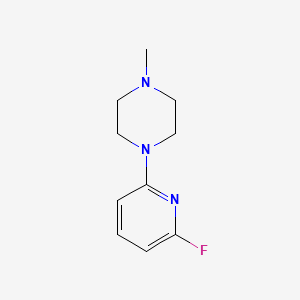

![2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol](/img/structure/B3093772.png)

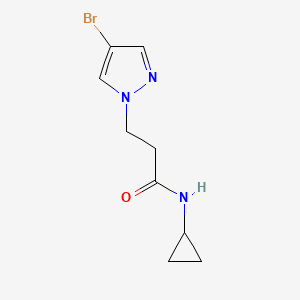

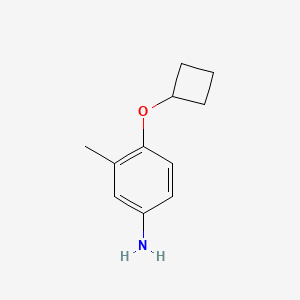
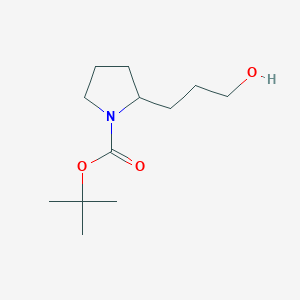
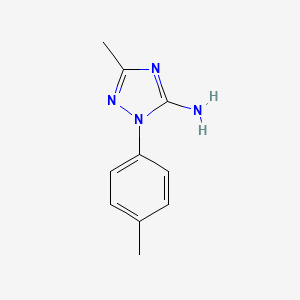
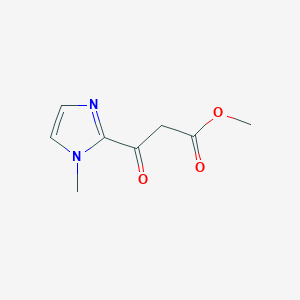
amine](/img/structure/B3093845.png)

